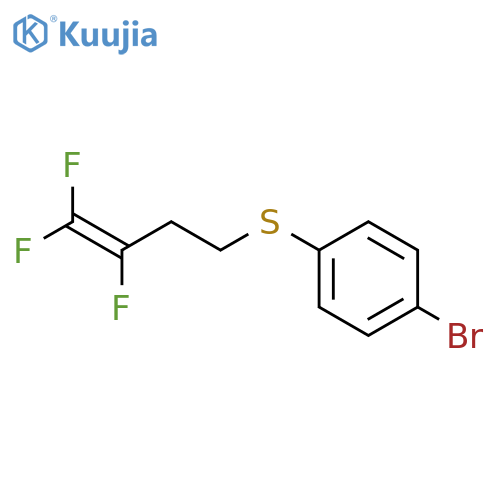

Cas no 958452-01-2 (1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene)

958452-01-2 structure

商品名:1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene

CAS番号:958452-01-2

MF:C10H8BrF3S

メガワット:297.134731292725

MDL:MFCD11111922

CID:1001695

PubChem ID:45158756

1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene 化学的及び物理的性質

名前と識別子

-

- 4-(3,4,4-Trifluoro-but-3-en-1-yl-thio)-1-bromobenzene

- 1-bromo-4-(3,4,4-trifluorobut-3-enylsulfanyl)benzene

- 1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene

- DTXSID00669696

- 958452-01-2

- 1-Bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene

- EN300-19884849

-

- MDL: MFCD11111922

- インチ: InChI=1S/C10H8BrF3S/c11-7-1-3-8(4-2-7)15-6-5-9(12)10(13)14/h1-4H,5-6H2

- InChIKey: PRGBQFCESSOMPU-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1SCCC(=C(F)F)F)Br

計算された属性

- せいみつぶんしりょう: 295.94800

- どういたいしつりょう: 295.94822g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 25.3Ų

じっけんとくせい

- PSA: 25.30000

- LogP: 5.00890

1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19884849-10g |

1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene |

958452-01-2 | 95% | 10g |

$3746.0 | 2023-09-16 | |

| Enamine | EN300-19884849-5g |

1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene |

958452-01-2 | 95% | 5g |

$2525.0 | 2023-09-16 | |

| Aaron | AR01H660-250mg |

4-(3,4,4-TRIFLUORO-BUT-3-EN-1-YL-THIO)-1-BROMOBENZENE |

958452-01-2 | 95% | 250mg |

$618.00 | 2025-02-14 | |

| Enamine | EN300-19884849-0.05g |

1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene |

958452-01-2 | 95% | 0.05g |

$202.0 | 2023-09-16 | |

| Enamine | EN300-19884849-0.1g |

1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene |

958452-01-2 | 95% | 0.1g |

$301.0 | 2023-09-16 | |

| Enamine | EN300-19884849-0.5g |

1-bromo-4-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzene |

958452-01-2 | 95% | 0.5g |

$679.0 | 2023-09-16 | |

| 1PlusChem | 1P01H5XO-5g |

4-(3,4,4-TRIFLUORO-BUT-3-EN-1-YL-THIO)-1-BROMOBENZENE |

958452-01-2 | 95% | 5g |

$3183.00 | 2024-04-19 | |

| Aaron | AR01H660-100mg |

4-(3,4,4-TRIFLUORO-BUT-3-EN-1-YL-THIO)-1-BROMOBENZENE |

958452-01-2 | 95% | 100mg |

$439.00 | 2025-02-14 | |

| Aaron | AR01H660-5g |

4-(3,4,4-TRIFLUORO-BUT-3-EN-1-YL-THIO)-1-BROMOBENZENE |

958452-01-2 | 95% | 5g |

$3497.00 | 2024-07-18 | |

| 1PlusChem | 1P01H5XO-10g |

4-(3,4,4-TRIFLUORO-BUT-3-EN-1-YL-THIO)-1-BROMOBENZENE |

958452-01-2 | 95% | 10g |

$4692.00 | 2023-12-16 |

1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

958452-01-2 (1-bromo-4-(3,4,4-trifluorobut-3-en-1-yl)sulfanylbenzene) 関連製品

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬